11-Octadecenoic acid, ethyl ester, (E)-
Overview
Description
It is a fatty acid ethyl ester with the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
11-Octadecenoic acid, ethyl ester, (E)- can be synthesized through the esterification of 11-octadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11-Octadecenoic acid, ethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 11-Octadecenoic acid, ethyl ester, (E)- can lead to the formation of saturated esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method for this reaction.
Substitution: The ester group in 11-Octadecenoic acid, ethyl ester, (E)- can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Scientific Research Applications
11-Octadecenoic acid, ethyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fatty acid esters and their properties. It is also employed in the synthesis of other complex molecules.
Biology: This compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems.
Medicine: Research involving 11-Octadecenoic acid, ethyl ester, (E)- includes its potential therapeutic effects and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 11-Octadecenoic acid, ethyl ester, (E)- involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be incorporated into lipid bilayers and influence membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
11-Octadecenoic acid, ethyl ester, (E)- can be compared with other similar compounds, such as:
Ethyl oleate: Another fatty acid ethyl ester with a similar structure but differing in the position of the double bond.
Methyl 11-octadecenoate: A methyl ester analog of 11-Octadecenoic acid, ethyl ester, (E)-, differing in the alkyl group attached to the ester.
Ethyl linoleate: A polyunsaturated fatty acid ester with two double bonds, compared to the single double bond in 11-Octadecenoic acid, ethyl ester, (E)-.
Properties
IUPAC Name |
ethyl (E)-octadec-11-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSLYSQJNCDQH-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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